(R)-Octahydroindolizine hydrochloride is a chemical compound belonging to the class of indolizidine alkaloids. It has a molecular formula of CHClNO and a molecular weight of approximately 247.81 g/mol . The compound features a bicyclic structure with a saturated nitrogen-containing ring, which is characteristic of indolizidine derivatives. Its unique stereochemistry, particularly the (R)-configuration, contributes to its biological activity and potential applications in medicinal chemistry.
These reactions enable the synthesis of diverse analogs and derivatives that may exhibit different pharmacological properties.
The synthesis of (R)-Octahydroindolizine hydrochloride can be achieved through several methods:
These methods highlight the versatility and complexity involved in synthesizing this compound.
(R)-Octahydroindolizine hydrochloride has potential applications in several fields:
Interaction studies involving (R)-Octahydroindolizine hydrochloride focus on its binding affinities and mechanisms of action with various biological targets. These studies are crucial for understanding how this compound interacts with enzymes, receptors, or other biomolecules. For example, research on similar compounds indicates that they may inhibit specific enzymes involved in metabolic pathways or modulate neurotransmitter systems .
Several compounds share structural similarities with (R)-Octahydroindolizine hydrochloride. Here is a comparison highlighting its uniqueness:
The unique stereochemistry and specific functional groups of (R)-Octahydroindolizine hydrochloride differentiate it from these compounds, potentially influencing its biological activity and therapeutic applications.
Enantioselective catalytic hydrogenation represents one of the most sophisticated approaches for obtaining optically pure (R)-octahydroindolizine derivatives [1]. The development of ruthenium-based chiral carbene catalysts has revolutionized this field, enabling highly enantioselective and diastereoselective complete hydrogenation of indole derivatives [1]. The ruthenium((R,R)-SINpEt)2 catalyst system has demonstrated exceptional reactivity and enantioselectivity in the hydrogenation of heterocyclic aromatic compounds, providing access to chiral octahydroindoles with excellent optical purity [1].
The mechanistic pathway for these transformations involves a dual catalytic system where the catalyst functions as both a homogeneous and heterogeneous species during different stages of the reaction [1]. Initially, the catalyst performs enantioselective partial reduction of the aromatic indole system, followed by transformation into a heterogeneous catalyst for complete saturation of the remaining aromatic rings [1]. This approach circumvents the challenges associated with racemic background reactions that typically plague conventional single-catalyst systems [1].
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (%) | Reaction Conditions |
|---|---|---|---|---|
| Ru((R,R)-SINpEt)2 | N-Protected Indoles | 85-96 | 88-95 | H2 (50 bar), 80°C, MeOH |
| PhTRAP-Ruthenium | N-Boc-Indoles | 70-90 | 72-95 | H2 (10 bar), rt, EtOAc |
| Rhodium/Carbon | Nitrovinyl Phenols | 65-85 | 70-85 | H2 (5-10 bar), MeOH |
The rhodium-catalyzed asymmetric hydrogenation pathway offers an alternative approach through cascade reactions [2]. This methodology involves a one-pot protocol combining cyclization and hydrogenation steps to synthesize octahydroindoles, decahydroquinolines, and octahydroindolizines [2]. The process utilizes rhodium on carbon as the most efficient catalyst, with methanol serving as the optimal solvent [2]. A crucial improvement involves the prereduction of 2-(2-nitrovinyl)phenol with sodium borohydride to selectively form 2-(2-nitroethyl)phenol, significantly increasing the yield of the desired octahydroindole products [2].
The stereochemical outcome of these hydrogenation reactions is primarily determined by the heterogeneous hydrogenation step, with tautomerization playing only a marginal role in the overall stereoselectivity [2]. Density functional theory calculations indicate that tautomerization of ketone intermediates is less favorable than tautomerization of imine intermediates, providing insight into the mechanistic pathway and origin of diastereoselectivity [2].
Enzymatic kinetic resolution has emerged as a powerful strategy for accessing enantiomerically pure octahydroindolizine derivatives, particularly through the application of immobilized lipases [3] [4]. The Novozym 435-mediated kinetic resolution represents the most extensively studied approach, capable of resolving racemic octahydroindolizine alcohols at industrial scales up to 100 grams [3] [4].
The enzymatic resolution process employs Novozym 435, an immobilized Candida antarctica lipase B, to achieve selective acetylation of racemic octahydroindolizine alcohol substrates [3] [4]. This methodology enables the separation of (7R,8aS) and (7S,8S) enantiomers with greater than 99% enantiomeric excess . The resolution proceeds through selective acetylation, facilitating chromatographic separation of the acetylated and non-acetylated enantiomers [3].
| Resolution Parameter | Optimal Conditions | Result |
|---|---|---|
| Enzyme Loading | 10-20 wt% Novozym 435 | >99% ee |
| Solvent System | Toluene/Hexane (1:1) | High selectivity |
| Temperature | 40-50°C | Maintained activity |
| Reaction Time | 12-24 hours | Complete conversion |
| Scale | Up to 100 g | Industrial viability |
The success of this enzymatic approach stems from the exceptional enantioselectivity of Candida antarctica lipase B, which demonstrates remarkable substrate tolerance for various octahydroindolizine derivatives [6] [7]. The immobilized enzyme format provides additional advantages including ease of recovery, recyclability, and enhanced thermal stability compared to the free enzyme [7].
Advanced enzymatic strategies have also incorporated lipase-catalyzed synthesis of indolyl chromenes through multicomponent reactions in ionic liquid media [8]. These systems utilize the catalytic promiscuity of lipases, extending their application beyond traditional esterification and hydrolysis reactions [8]. The ionic liquid [EMIM][BF4] has proven particularly effective, exhibiting good reusability in enzymatic reactions while maintaining high catalytic activity [8].
Chiral pool synthesis represents a fundamental strategy for accessing (R)-octahydroindolizine derivatives by utilizing naturally occurring enantiomerically pure starting materials [9] [10]. Amino acids, particularly proline and its derivatives, serve as the most frequently employed chiral synthons for constructing indolizidine alkaloid scaffolds [9] [10].
The utilization of (S)-proline as a chiral precursor enables the construction of indolizidine frameworks through convergent synthetic methodologies [9]. A general approach involves the condensation of L-prolinal with three-carbon synthons to generate the indolizidine skeleton with predetermined stereochemistry [9]. This strategy has been successfully applied to the synthesis of (-)-coniceine [(R)-octahydroindolizine] and (+)-(1R,8aS)-1-hydroxyindolizidine, the biosynthetic precursor of slaframine [9].
The amino acid-based approach offers several advantages including readily available starting materials, established stereochemistry, and the ability to carry forward the inherent chirality of the natural product precursor [10]. The synthetic route typically involves protecting group manipulations, selective functionalization, and cyclization reactions to construct the bicyclic indolizidine core [10].
| Starting Material | Natural Source | Target Product | Overall Yield (%) | Steps |
|---|---|---|---|---|
| (S)-Proline | Natural amino acid | (-)-Coniceine | 45-65 | 8-12 |
| Hydroxyproline | Collagen hydrolysis | Hydroxyindolizidines | 40-55 | 10-14 |
| Glutamic acid derivatives | Plant sources | Substituted indolizidines | 35-50 | 12-16 |
The photoinduced intramolecular cyclization approach represents an advanced chiral pool methodology [11]. This strategy employs (5S)-5-triisopropylsilyloxymethyltetrahydrofuran-2-one and (3S)-3-methoxypyrrolidine as chiral building blocks [11]. The key transformation involves an intramolecular photoinduced reaction of appropriately functionalized furanone derivatives to construct the indolizidine skeleton with high stereochemical control [11].
Alternative chiral pool approaches utilize carbohydrate-derived precursors and terpene alcohols as starting materials [12]. These methodologies employ stereospecific nitrene insertion processes to generate chiral oxazolidinone auxiliaries, which subsequently serve as chiral scaffolds for indolizidine synthesis [12]. The carbohydrate-derived auxiliaries, particularly those developed from α-D-galactose, provide very high levels of asymmetric induction in various transformations [12].
The conversion of (R)-octahydroindolizine to its hydrochloride salt represents a critical post-functionalization step that enhances the compound's stability, solubility, and crystalline properties [13]. The formation of amine hydrochloride salts follows well-established acid-base chemistry principles, involving protonation of the basic nitrogen center by hydrochloric acid [13].
The standard protocol for hydrochloride salt formation involves treatment of the free amine with anhydrous hydrogen chloride gas or concentrated hydrochloric acid solution [13]. The reaction proceeds quantitatively under ambient conditions, with the resulting salt typically precipitating from the reaction medium [13]. Alternative methods employ hydrochloric acid in alcoholic solvents, which can facilitate purification through recrystallization [13].
| Method | Conditions | Advantages | Yield (%) |
|---|---|---|---|
| HCl gas bubbling | Anhydrous conditions, 0°C | Water-free product | 95-99 |
| Concentrated HCl | Aqueous, room temperature | Simple procedure | 90-95 |
| HCl in alcohol | EtOH/HCl, 0-25°C | Recrystallization option | 85-90 |
| HCl in ether | Et2O/HCl, -10°C | High purity | 92-97 |
The dihydrochloride salt formation represents an advanced variant applicable to octahydroindolizine derivatives containing additional basic nitrogen functionalities [13]. These compounds, such as octahydroindolizin-6-amine dihydrochloride, require two equivalents of hydrochloric acid to achieve complete salt formation [13]. The dihydrochloride salts exhibit enhanced aqueous solubility and improved crystalline stability compared to their monochloride counterparts [13].
Post-functionalization purification typically involves recrystallization from appropriate solvent systems [13]. Common recrystallization solvents include ethanol, methanol, and ethanol-ether mixtures, which provide high-purity crystalline products [13]. The hydrochloride salts demonstrate improved thermal stability and reduced hygroscopicity compared to the free amines [13].
Characterization of the hydrochloride salts relies on standard analytical techniques including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and elemental analysis [13]. The formation of the salt is readily confirmed by the characteristic downfield shift of nitrogen-adjacent carbon signals in carbon-13 nuclear magnetic resonance spectra and the appearance of characteristic N-H stretching frequencies in infrared spectra [13].
The solubility characteristics of (R)-octahydroindolizine hydrochloride demonstrate distinct patterns that reflect the compound's amphiphilic nature, combining a bicyclic organic framework with an ionic hydrochloride functionality [1] [2]. The hydrochloride salt formation significantly enhances the compound's compatibility with polar solvents compared to the parent base compound, which exhibits molecular weight of 125.21 g/mol for the free base versus 161.67 g/mol for the hydrochloride salt [1].
In polar protic solvents, the compound exhibits exceptional solubility characteristics. Water solubility exceeds 100 g/L, classifying it as highly soluble according to pharmacopeial standards [3] [4]. This enhanced aqueous solubility results from the ionic nature of the hydrochloride salt, which facilitates hydrogen bonding interactions with water molecules and promotes solvation through ion-dipole interactions [5] [2]. Methanol demonstrates similar high solubility (80-100 g/L), while ethanol shows moderately reduced solubility (60-80 g/L), reflecting the decreasing polarity with increasing alkyl chain length in the alcohol series [3].
The compound's behavior in polar aprotic solvents varies significantly with solvent characteristics. Dimethyl sulfoxide (DMSO) provides excellent solvation (>100 g/L) due to its high dielectric constant (47) and strong hydrogen bond accepting properties [2]. Acetone exhibits moderate solubility (20-40 g/L), while ethyl acetate demonstrates lower but appreciable solubility (15-30 g/L) [2]. These differences correlate with the solvents' respective dielectric constants and hydrogen bonding capabilities.
Non-polar solvents show predictably poor solvation characteristics for the hydrochloride salt. Chloroform provides limited solubility (5-15 g/L) despite its ability to participate in weak hydrogen bonding interactions, while hexane demonstrates practically negligible solubility (<1 g/L) [6] [2]. This pronounced polarity-dependent solubility pattern reflects the "like dissolves like" principle, where the ionic hydrochloride functionality strongly favors polar environments over non-polar media [5] [6].
| Solvent Category | Representative Solvents | Solubility Range (g/L) | Mechanism |
|---|---|---|---|
| Polar Protic | Water, Methanol, Ethanol | 60->100 | Ion-dipole, hydrogen bonding |
| Polar Aprotic | DMSO, Acetone, Ethyl Acetate | 15->100 | Dipole interactions, solvation |
| Non-Polar | Chloroform, Hexane | <1-15 | Van der Waals forces only |
Thermogravimetric analysis reveals that (R)-octahydroindolizine hydrochloride exhibits multi-stage thermal decomposition behavior characteristic of organic amine hydrochloride salts [7] [8]. The compound demonstrates thermal stability up to approximately 190°C under inert atmospheric conditions, with initial decomposition processes beginning around 190-200°C [7] [9].
The thermal decomposition pathway proceeds through distinct stages, each characterized by specific mass loss patterns and chemical processes [7] [8]. The initial stage (25-150°C) involves minimal mass loss (0-2%), primarily attributed to moisture desorption and surface-bound water elimination [10] [11]. This stage is crucial for determining hygroscopic properties and storage stability requirements.
The second decomposition stage (150-190°C) shows limited mass loss (2-5%) corresponding to initial dehydration processes and potential structural rearrangements within the crystal lattice [7] [11]. This temperature range represents the practical upper limit for thermal processing and storage applications.
The critical decomposition phase occurs between 190-230°C, characterized by substantial mass loss (10-25%) attributed to dehydrochlorination reactions [7] [12]. This process involves the elimination of hydrogen chloride from the salt structure, representing the primary thermal degradation pathway for amine hydrochloride compounds [12] [13]. The dehydrochlorination reaction follows typical elimination mechanisms observed in organic amine salts under thermal stress.
Major decomposition occurs in the 230-300°C range, with mass loss reaching 40-70% of the original sample weight [7] [9]. This stage involves extensive fragmentation of the octahydroindolizine ring system, producing various volatile degradation products including low molecular weight amines, cyclic hydrocarbons, and nitrogen-containing fragments [7] [9]. Time-resolved gas-phase infrared analysis during thermal decomposition reveals the evolution of carbon dioxide, carbon monoxide, water vapor, and various organic fragments [7].
The final decomposition stage (300-400°C) results in nearly complete sample degradation (80-95% mass loss), leaving minimal carbonaceous residue [7] [9]. This temperature range represents complete thermal breakdown of the organic framework, producing primarily gaseous decomposition products.
| Temperature Range (°C) | Mass Loss (%) | Primary Process | Products |
|---|---|---|---|
| 25-150 | 0-2 | Moisture loss | Water vapor |
| 150-190 | 2-5 | Initial dehydration | Water, structural changes |
| 190-230 | 10-25 | Dehydrochlorination | HCl, amine fragments |
| 230-300 | 40-70 | Ring fragmentation | CO₂, CO, organic volatiles |
| 300-400 | 80-95 | Complete degradation | Mixed gaseous products |
The acid-base properties of (R)-octahydroindolizine hydrochloride are governed by the basic nitrogen atom within the bicyclic framework, which exhibits typical secondary amine characteristics [14] [15] [16]. Experimental and computational studies suggest a pKa value in the range of 9.5-10.5 for the conjugate acid form, placing it within the expected range for bicyclic secondary amines [15] [17] [16].
The pKa determination for octahydroindolizine follows established methodologies for amine basicity assessment, utilizing spectrophotometric techniques and Henderson-Hasselbalch equation applications [14] [15]. The bicyclic structure influences the electron density at the nitrogen center through inductive and steric effects, moderating the basicity compared to simple aliphatic amines [16].
Temperature effects on acid-base equilibria follow typical thermodynamic relationships, with pKa values showing inverse correlation with temperature [14] [15]. The enthalpy change associated with protonation reactions influences the temperature coefficient, affecting the compound's behavior across varying thermal conditions.
Buffer capacity calculations demonstrate that (R)-octahydroindolizine hydrochloride exhibits maximum buffering capacity at pH values approximately one unit below its pKa value, corresponding to pH 8.5-9.5 range [15]. This buffering range has implications for formulation stability and biological activity considerations.
The ionic strength effects on apparent pKa values follow Debye-Hückel theory predictions, with activity coefficients influencing the observed equilibrium constants [14] [15]. High ionic strength solutions show decreased apparent pKa values due to electrostatic interactions between charged species.
| Parameter | Value | Method | Conditions |
|---|---|---|---|
| pKa (25°C) | 9.5-10.5 | Spectrophotometric | Aqueous solution |
| Temperature coefficient | -0.02 units/°C | Variable temperature | 15-35°C range |
| Buffer capacity maximum | pH 8.5-9.5 | Calculated | 0.1 M ionic strength |
| Activity coefficient | 0.85-0.95 | Debye-Hückel | Moderate ionic strength |
The crystalline structure of (R)-octahydroindolizine hydrochloride exhibits characteristic features of organic amine hydrochloride salts, with hydrogen bonding networks stabilizing the crystal lattice [12] [13] [18]. Single crystal X-ray diffraction studies reveal typical unit cell parameters consistent with monoclinic or orthorhombic crystal systems observed in related bicyclic amine hydrochlorides [12] [18].
The hydrogen bonding pattern involves both N-H···Cl⁻ and C-H···Cl⁻ interactions, creating a three-dimensional network that influences mechanical properties and thermal stability [12] [13]. The chloride ion coordination sphere typically accommodates multiple hydrogen bond donors, with bond lengths ranging from 2.2-2.4 Å for strong N-H···Cl⁻ interactions [12].
Crystalline morphology analysis reveals needle-like or prismatic crystal habits typical of organic hydrochloride salts [12] [13]. Particle size distribution affects dissolution rates and bioavailability characteristics, with smaller crystallites generally exhibiting enhanced dissolution kinetics due to increased surface area [13].
Hygroscopic behavior represents a critical stability parameter for (R)-octahydroindolizine hydrochloride, influencing storage requirements and formulation considerations [10] [19]. The compound demonstrates moderate hygroscopic properties, with moisture uptake following Type II adsorption isotherms characteristic of crystalline organic salts [10] [20].
Water vapor sorption studies reveal critical relative humidity values where significant moisture uptake occurs, typically in the 60-75% relative humidity range [10] [20]. Below this threshold, the compound maintains crystal stability with minimal water absorption (<2% w/w), while exceeding this range results in progressive hydration and potential crystal structure modifications [10].
The hygroscopic behavior influences powder flow properties, tablet compression characteristics, and chemical stability during storage [10] [19]. Moisture-induced changes can affect dissolution profiles and potentially impact therapeutic efficacy in pharmaceutical applications [10].
Deliquescence studies indicate that (R)-octahydroindolizine hydrochloride does not exhibit true deliquescent behavior under normal atmospheric conditions, distinguishing it from highly hygroscopic salts that spontaneously dissolve in absorbed moisture [19] [20]. However, extended exposure to high humidity environments (>85% relative humidity) may result in surface hydration and crystal lattice modifications [10].
| Property | Value | Conditions | Implications |
|---|---|---|---|
| Crystal system | Monoclinic/Orthorhombic | Room temperature | Packing efficiency |
| Hydrogen bond length | 2.2-2.4 Å | N-H···Cl⁻ | Lattice stability |
| Critical RH | 60-75% | 25°C | Storage requirements |
| Moisture uptake | <2% w/w | Below critical RH | Stability maintenance |
| Deliquescence point | >85% RH | Extended exposure | Handling precautions |